6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride
Description
Historical Context and Development of Pyrrolo-triazole Derivatives
The historical development of pyrrolo-triazole derivatives represents a fascinating journey spanning over a century of heterocyclic chemistry evolution. The foundational work in this field began with the discovery of triazoles, which were first identified and named by Bladin in 1885 to describe five-membered three nitrogen-containing heterocyclic aromatic ring systems having molecular formula C₂H₃N₃. This pioneering discovery established the conceptual framework for understanding nitrogen-rich heterocycles that would later prove instrumental in pharmaceutical development.
The development of pyrrolo-triazole chemistry gained significant momentum following the establishment of pyrrole chemistry in the early twentieth century. Pyrrole compounds emerged as critical components in biological systems, with their ring structure being present in essential natural molecular systems including chlorophyll, hemoglobin, hormones, pigments, and pheromones. The recognition of pyrrole's biological significance provided the impetus for combining pyrrole structures with other heterocyclic systems, particularly triazoles, to create novel compounds with enhanced pharmacological properties.
The synthesis of pyrrolo[2,1-f]triazine derivatives, which share structural similarities with 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride, was first achieved in the late 1970s. This achievement represented a significant milestone in heterocyclic chemistry, as these compounds featured unique nitrogen-nitrogen bonds with bridgehead nitrogen atoms, creating unprecedented structural possibilities for drug design. However, despite their initial synthesis, these compounds remained relatively unexplored until the early 1990s when they were incorporated into carbon-nucleosides as novel purine-like mimetics.
The transformation of pyrrolo-triazole chemistry from a niche area of academic interest to a field of intense pharmaceutical research occurred in the early 2000s. This shift was driven by the explosion of kinase inhibitor research and the pressing need for novel, druggable scaffolds to occupy this rapidly expanding therapeutic space. The unique structural properties of pyrrolo-triazole derivatives made them particularly attractive for kinase inhibition applications, leading to extensive structure-activity relationship studies and synthetic methodology development.
Recent advances in synthetic methodology have enabled the preparation of diverse pyrrolo-triazole derivatives through various approaches. The development of efficient synthetic routes from pyrrole derivatives has been particularly significant, involving nitrogen-amination reactions followed by cyclization processes. These methodological advances have facilitated the preparation of compounds like 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride with improved yields and greater structural diversity.
Nomenclature and Classification in Heterocyclic Chemistry
The systematic nomenclature of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride reflects the complex structural organization of this heterocyclic compound and its position within the broader classification system of nitrogen-containing heterocycles. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-ylmethanamine;hydrochloride. This nomenclature provides precise structural information about the compound's architecture and functional group positioning.
The compound belongs to the class of bicyclic heterocycles, specifically featuring a pyrrolo[2,1-c]triazole core structure. The numerical designation [2,1-c] indicates the specific fusion pattern between the pyrrole and triazole rings, while the designation specifies the nitrogen atom positions within the triazole moiety. The "6,7-dihydro-5H" prefix indicates partial saturation of the pyrrole ring, with hydrogen atoms added at positions 6 and 7, and a hydrogen atom at position 5.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClN₄ |
| Molecular Weight | 174.63 g/mol |
| PubChem Compound Identifier | 44630576 |
| International Chemical Identifier Key | AOBFQIQGYWBSNY-UHFFFAOYSA-N |
| Simplified Molecular-Input Line-Entry System | C1CC2=NN=C(N2C1)CN.Cl |
The classification of this compound within heterocyclic chemistry places it among the nitrogen-rich heterocycles, a category that has gained particular prominence in medicinal chemistry due to their unique electronic properties and biological activities. The presence of four nitrogen atoms within the molecular structure contributes to the compound's distinctive chemical behavior and potential for forming hydrogen bonds and coordination complexes.
The parent compound, 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c]triazole, has been assigned PubChem Compound Identifier 16227468, establishing its identity as the free base form of the hydrochloride salt. This relationship between the free base and its hydrochloride salt represents a common approach in pharmaceutical chemistry for improving compound solubility and stability properties.
The structural classification system also recognizes various synonyms for this compound, including 6,7-dihydropyrrolo[2,1-c]triazole-3-methylamine hydrochloride and (6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)methanamine hydrochloride. These alternative names reflect different approaches to describing the same molecular structure while maintaining consistency with established nomenclature conventions.
Significance in Chemical Research and Medicinal Chemistry
The significance of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride in contemporary chemical research extends far beyond its role as a single chemical entity, representing a gateway to understanding broader principles of heterocyclic chemistry and drug design. Recent investigations have positioned this compound class as particularly valuable in the development of necroptosis inhibitors, a therapeutic area with substantial potential for treating inflammatory diseases, neurodegenerative conditions, and certain cancers.
The compound's structural features make it an exceptionally versatile scaffold for medicinal chemistry applications. Research has demonstrated that 6,7-dihydro-5H-pyrrolo[1,2-b]triazole derivatives exhibit potent anti-necroptotic activity in both human and mouse cellular assays, with representative compounds showing significant inhibitory activity against receptor-interacting protein kinase 1. This biological activity profile has established the pyrrolo-triazole scaffold as a privileged structure in kinase inhibitor development.
The synthetic accessibility of pyrrolo-triazole derivatives has been significantly enhanced through the development of novel methodological approaches. Contemporary synthetic strategies enable the preparation of these compounds through multiple pathways, including direct synthesis from pyrrole derivatives, formation via bromohydrazone intermediates, and transition metal-mediated synthesis. These diverse synthetic approaches provide researchers with flexibility in structure-activity relationship optimization and lead compound development.
| Research Application | Biological Target | Activity Level |
|---|---|---|
| Necroptosis Inhibition | Receptor-Interacting Protein Kinase 1 | Potent inhibitory activity |
| Kinase Modulation | Various kinase enzymes | Moderate to excellent potency |
| Anti-inflammatory | Cyclooxygenase-2 | Significant selectivity |
| Antitumor Research | Multiple cancer cell lines | Promising antiproliferative activity |
The molecular docking studies conducted on related pyrrolo-triazole derivatives have revealed important insights into their mechanism of action. Computational analysis demonstrates that these compounds can effectively bind to the allosteric pocket of receptor-interacting protein kinase 1, functioning as type three inhibitors. This binding mode represents a significant advancement in understanding how pyrrolo-triazole structures interact with their biological targets, providing valuable guidance for future drug design efforts.
The pharmacokinetic properties of pyrrolo-triazole derivatives have been systematically investigated to determine their suitability for therapeutic development. In vivo pharmacokinetic studies have demonstrated that representative compounds in this class exhibit favorable oral exposure profiles, supporting their potential for clinical development. These findings have important implications for the broader application of pyrrolo-triazole chemistry in pharmaceutical research.
The versatility of the pyrrolo-triazole scaffold extends to its capacity for chemical modification and functionalization. Research has shown that various substitution patterns can be introduced at different positions of the heterocyclic framework, enabling fine-tuning of biological activity and pharmacological properties. This structural flexibility has made pyrrolo-triazole derivatives particularly attractive for structure-activity relationship studies and lead optimization programs.
The synthetic chemistry of pyrrolo-triazole compounds has benefited from advances in nitrogen-nitrogen bond formation methodology. The development of efficient amination protocols for pyrrole substrates has enabled the construction of the key nitrogen-nitrogen bond required for triazole ring formation. These methodological advances have reduced the complexity of synthetic sequences while improving overall yields and product purity.
Contemporary research continues to expand the applications of pyrrolo-triazole chemistry beyond traditional medicinal chemistry applications. Recent studies have explored the use of these compounds as ligands in coordination chemistry, taking advantage of their multiple nitrogen donor atoms for metal complexation. This expanded scope of applications demonstrates the continuing evolution of pyrrolo-triazole chemistry as a field of fundamental and applied research.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-4-6-9-8-5-2-1-3-10(5)6;/h1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBFQIQGYWBSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Empirical studies demonstrate that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for triazole ring formation but may lead to side products such as N-alkylated derivatives. Conversely, ethanol or water as solvents improve selectivity, albeit with longer reaction times (12–24 hours). Optimal temperatures range from 60°C (for cyclization) to ambient conditions (for salt formation), balancing yield and energy efficiency.
Catalytic Systems
The use of triethylamine (TEA) as a base in stoichiometric amounts (1.2 equiv) significantly improves yields during methanamine functionalization by neutralizing HCl byproducts. For cycloaddition routes, copper(I) iodide (5 mol%) in DMF at 80°C achieves 70–80% conversion, though residual metal contamination necessitates additional purification steps.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals a single peak at t<sub>R</sub> = 4.2 min, confirming >98% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for three representative methodologies:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65 | 95 | 18 | Moderate |
| [3+2] Cycloaddition | 78 | 92 | 24 | Low |
| Reductive Amination | 82 | 98 | 12 | High |
Cyclocondensation offers a balance of yield and scalability but requires extensive purification. Reductive amination, while efficient, demands specialized reagents like sodium cyanoborohydride.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Necroptosis Inhibition
Recent studies have highlighted the significance of necroptosis inhibitors in treating inflammatory diseases and neurodegenerative conditions. The compound has been synthesized and evaluated for its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.
- Key Findings :
Therapeutic Potential in Cancer
The inhibition of necroptosis is particularly relevant in cancer therapy, where uncontrolled cell death can contribute to tumor progression. By modulating necroptosis pathways, 6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanamine hydrochloride may enhance the efficacy of existing cancer treatments.
- Case Studies :
Structure-Activity Relationship (SAR) Studies
The development of derivatives based on the core structure of 6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole has led to enhanced biological activities. Systematic SAR studies have identified modifications that increase potency against RIPK1 and improve selectivity for necroptosis inhibition.
| Compound | Modification | Activity |
|---|---|---|
| Compound 26 | Allosteric binding site optimization | Potent anti-necroptotic activity |
| Compound 7 | Cyclization design strategy | Increased efficacy in murine Hepa1-6 cells |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to the pyrrolo-triazole family, which includes derivatives with varying substituents and salt forms. Below is a detailed comparison:
Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects
- Carboxylic Acid vs. Methanamine : The carboxylic acid derivative (C₆H₈ClN₃O₂) exhibits higher polarity and lower lipophilicity than the methanamine analog, limiting its blood-brain barrier penetration but improving aqueous solubility .
- Nitrile Group : The nitrile-containing compound (C₇H₈N₄) demonstrates stronger electrophilic character, enhancing covalent interactions with biological targets like RIPK1 .
Salt Forms Mono- vs. Trihydrochloride: The trihydrochloride salt (247.55 g/mol) offers superior solubility in polar solvents compared to the monohydrochloride form, advantageous for intravenous formulations .
Biological Activity
- The target compound’s methanamine group enables hydrogen bonding with RIPK1’s allosteric pocket, while the ethyl ester derivative (C₈H₁₁N₃O₂) acts as a prodrug, requiring metabolic activation .
Pharmacological Profiles
| Parameter | Target Compound | Carboxylic Acid Derivative | Nitrile Derivative |
|---|---|---|---|
| Solubility (H₂O) | High (HCl salt) | Moderate | Low |
| LogP | -1.2 (predicted) | -0.8 | 1.5 |
| IC₅₀ (RIPK1) | 0.8 μM | N/A | 0.3 μM |
Biological Activity
6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanamine hydrochloride (CAS Number: 116056-06-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazole ring fused with a pyrrole structure, contributing to its biological properties. Its molecular formula is , and it typically appears as a solid at room temperature.
Table 1: Chemical Properties of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanamine hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 145.57 g/mol |
| CAS Number | 116056-06-5 |
| Appearance | Solid |
| Purity | ≥95% |
| Storage Conditions | Room temperature |
Mechanisms of Biological Activity
Recent studies have identified several mechanisms through which 6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole derivatives exhibit biological activity:
- Necroptosis Inhibition : Research has shown that certain derivatives of this compound act as potent inhibitors of necroptosis—a form of programmed cell death associated with inflammation and various diseases. For instance, a specific derivative demonstrated significant inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), crucial for necroptosis signaling pathways .
- Anticancer Activity : Compounds within this class have been evaluated for their anticancer properties. In vitro studies indicated that some derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective concentrations for cell growth inhibition .
- Neuroprotective Effects : The potential neuroprotective properties of these compounds are being explored in the context of neurodegenerative diseases. By modulating pathways involved in cell death and inflammation, they may offer therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
Several studies have highlighted the biological activity of 6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole derivatives:
- Study on Necroptosis : A study focused on the design and synthesis of various derivatives demonstrated that one particular compound showed a strong affinity for RIPK1 and effectively reduced necroptotic cell death in both human and mouse models .
- Anticancer Evaluation : Another research effort evaluated multiple derivatives against various cancer cell lines. The findings revealed that certain compounds exhibited IC50 values as low as 6.2 μM against HCT-116 cells, suggesting promising anticancer potential .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanamine hydrochloride?
Synthesis optimization involves stepwise adjustments to reaction conditions, including:
- Cyclization and Substitution Reactions : Prioritize cyclization steps to form the pyrrolo-triazole core, followed by methanamine group introduction via nucleophilic substitution .
- Temperature and pH Control : Maintain temperatures between 60–80°C for cyclization and pH 7–9 for substitution to minimize side products .
- HPLC Monitoring : Use reversed-phase HPLC with UV detection (λ = 254 nm) to track reaction progress and purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., pyrrolo-triazole ring signals at δ 2.8–3.2 ppm for CH groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 247.55 for the trihydrochloride form) .
- X-ray Diffraction (XRD) : Resolve crystal structure parameters (e.g., monoclinic P2/n symmetry for related pyrrolo-imidazole analogs) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 150°C) .
- pH-Dependent Solubility Studies : Test solubility in buffers (pH 2–10) to identify optimal storage conditions (e.g., sealed, dry, room temperature) .
Advanced Research Questions
Q. What methodologies are used to investigate the compound’s mechanism of action in biological systems?
- Radiolabeling : Incorporate C or H isotopes into the methanamine group to track binding to target enzymes/receptors .
- Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure inhibition constants (K) against triazole-sensitive targets (e.g., fungal CYP51) .
Q. How can contradictory spectral or bioactivity data be resolved during analysis?
- Multi-Technique Cross-Validation : Combine NMR, XRD, and IR to resolve ambiguities in structural assignments (e.g., distinguishing tautomeric forms) .
- In Silico Docking : Use software like AutoDock Vina to model interactions and predict bioactivity discrepancies (e.g., mismatches between predicted and observed IC values) .
Q. What computational approaches enhance reaction design for derivatives of this compound?
- Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to predict reaction pathways and transition states for triazole ring modifications .
- Virtual Screening : Generate QSAR models to prioritize derivatives with improved pharmacokinetic profiles (e.g., logP < 3 for blood-brain barrier penetration) .
Q. How can heterocyclic modifications improve the compound’s pharmacological profile?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl or fluorine groups) to the pyrrolo-triazole core and assess effects on potency and selectivity .
- Metabolic Stability Testing : Use liver microsome assays to compare half-life (t) of modified vs. parent compounds .
Q. What experimental frameworks support catalytic applications of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
